molecular formula C21H22N4O5 B15191353 Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- CAS No. 85080-21-3

Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)-

Katalognummer: B15191353
CAS-Nummer: 85080-21-3
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: SKPLNLRGMUKZBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzamide, oxalyl, and morpholinoacetyl groups, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of Benzamidophenyl Intermediate: This involves the reaction of o-phenylenediamine with benzoyl chloride to form o-benzamidophenyl.

    Oxalylation: The intermediate is then reacted with oxalyl chloride to introduce the oxalyl group.

    Morpholinoacetylation: Finally, the compound is reacted with morpholinoacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((o-Benzamidophenyl)oxalyl)-1-(piperidinoacetyl)hydrazine: Similar structure but with a piperidinoacetyl group instead of morpholinoacetyl.

    2-((o-Benzamidophenyl)oxalyl)-1-(ethylacetyl)hydrazine: Contains an ethylacetyl group instead of morpholinoacetyl.

Uniqueness

2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Eigenschaften

CAS-Nummer

85080-21-3

Molekularformel

C21H22N4O5

Molekulargewicht

410.4 g/mol

IUPAC-Name

N-[2-[2-[2-(2-morpholin-4-ylacetyl)hydrazinyl]-2-oxoacetyl]phenyl]benzamide

InChI

InChI=1S/C21H22N4O5/c26-18(14-25-10-12-30-13-11-25)23-24-21(29)19(27)16-8-4-5-9-17(16)22-20(28)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,28)(H,23,26)(H,24,29)

InChI-Schlüssel

SKPLNLRGMUKZBH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC(=O)NNC(=O)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.